molecular formula C9H8ClF3O B13879797 1-(2-Chloroethyl)-4-(trifluoromethoxy)benzene

1-(2-Chloroethyl)-4-(trifluoromethoxy)benzene

Cat. No.: B13879797
M. Wt: 224.61 g/mol
InChI Key: ZRJNTICJSWGGRD-UHFFFAOYSA-N
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Description

1-(2-Chloroethyl)-4-(trifluoromethoxy)benzene is an organic compound that features a benzene ring substituted with a 2-chloroethyl group and a trifluoromethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chloroethyl)-4-(trifluoromethoxy)benzene typically involves the reaction of 4-(trifluoromethoxy)benzene with 2-chloroethyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the substitution reaction, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-(2-Chloroethyl)-4-(trifluoromethoxy)benzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloroethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Oxidation Reactions: The compound can undergo oxidation reactions, leading to the formation of corresponding alcohols or ketones.

    Reduction Reactions: Reduction of the compound can result in the formation of the corresponding ethyl derivative.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide, and the reactions are typically carried out in polar solvents such as ethanol or water.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed

    Substitution: Products include derivatives where the chlorine atom is replaced by other functional groups such as hydroxyl, amino, or alkoxy groups.

    Oxidation: Products include alcohols or ketones depending on the extent of oxidation.

    Reduction: The major product is the ethyl derivative of the original compound.

Scientific Research Applications

1-(2-Chloroethyl)-4-(trifluoromethoxy)benzene has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent or as a precursor in drug synthesis.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-Chloroethyl)-4-(trifluoromethoxy)benzene involves its interaction with molecular targets such as enzymes or receptors. The chloroethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to modifications in their structure and function. The trifluoromethoxy group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Chloroethyl)-4-methoxybenzene: Similar structure but with a methoxy group instead of a trifluoromethoxy group.

    1-(2-Bromoethyl)-4-(trifluoromethoxy)benzene: Similar structure but with a bromoethyl group instead of a chloroethyl group.

    1-(2-Chloroethyl)-4-(difluoromethoxy)benzene: Similar structure but with a difluoromethoxy group instead of a trifluoromethoxy group.

Uniqueness

1-(2-Chloroethyl)-4-(trifluoromethoxy)benzene is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This group can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C9H8ClF3O

Molecular Weight

224.61 g/mol

IUPAC Name

1-(2-chloroethyl)-4-(trifluoromethoxy)benzene

InChI

InChI=1S/C9H8ClF3O/c10-6-5-7-1-3-8(4-2-7)14-9(11,12)13/h1-4H,5-6H2

InChI Key

ZRJNTICJSWGGRD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCCl)OC(F)(F)F

Origin of Product

United States

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